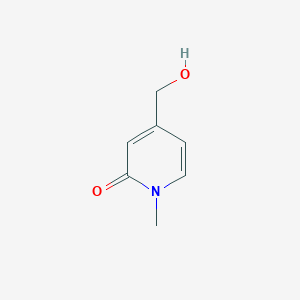

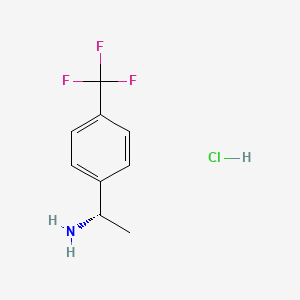

![molecular formula C16H15N3O2 B1451560 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1029792-66-2](/img/structure/B1451560.png)

2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

描述

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学研究应用

Fluorescent Probes for Biological Imaging

This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties. It can be used as a fluorescent probe for studying the dynamics of intracellular processes . The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it a potential candidate for designing solid-state emitters .

Chemosensors

The structural features of this compound allow it to act as a chemosensor. Its ability to chelate ions due to the presence of heteroatoms makes it suitable for detecting the presence of specific ions in a solution . This application is crucial in environmental monitoring and industrial process control.

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines have shown promise in the field of cancer therapeutics. They have been used as lipid droplet biomarkers for cancer cells, demonstrating the versatility of this core structure in biological applications . This compound’s derivatives could be explored for their potential in cancer treatment and diagnosis.

Material Science

Due to its solid-state emission intensities, this compound can be used in the development of organic materials, particularly in the creation of new types of organic light-emitting devices (OLEDs) . Its photostability and high quantum yields make it an attractive option for material scientists.

Neuroprotective Agents

Compounds similar to 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied for their potential as neuroprotective agents. They show an affinity for binding to cholinesterase active sites, suggesting a role in treating neurological disorders like Parkinson’s Disease .

Synthetic Methodology Development

The simpler and greener synthetic methodologies associated with this compound make it a valuable subject for research in synthetic chemistry. It provides a platform for developing more efficient and environmentally friendly synthetic routes .

作用机制

- The compound likely binds to its target(s) through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or electrostatic forces). It might influence the activity of its target by binding at a site other than the active site (allosteric site). If it targets enzymes, it could inhibit their activity, affecting downstream biochemical pathways.

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance:

- Some compounds exhibit pH-dependent solubility or stability. Light exposure can degrade certain molecules. Co-administered drugs may alter its effects.

Remember, this compound’s specific details require further investigation. 🧪🔍 As research progresses, we’ll uncover more about its fascinating mechanisms! 🌐🔬

属性

IUPAC Name |

2,7-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-9-5-4-6-12(7-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDSQGISJPUGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

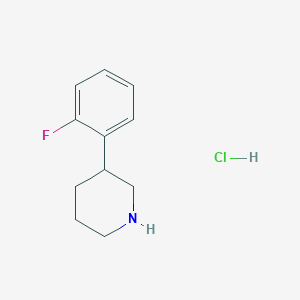

![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)

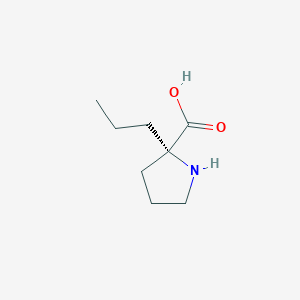

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)

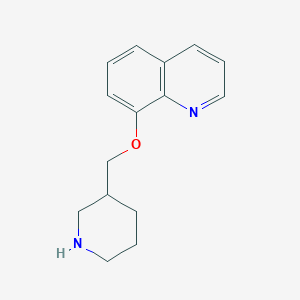

![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)

![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)

![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)